(6-Fluoro-4-((4-phenylbutan-2-yl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
The compound “(6-Fluoro-4-((4-phenylbutan-2-yl)amino)quinolin-3-yl)(piperidin-1-yl)methanone” is a synthetic organic molecule that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the phenylbutan-2-yl group: This step might involve a Friedel-Crafts alkylation reaction.
Formation of the piperidin-1-yl methanone moiety: This can be done through amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow chemistry to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the quinoline nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products depend on the specific reactions but could include various substituted quinolines, alcohols, or amides.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine or quinine.
Fluorinated compounds: Like fluoroquinolones.
Piperidine-containing compounds: Such as piperidine alkaloids.
Uniqueness
This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[6-fluoro-4-(4-phenylbutan-2-ylamino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O/c1-18(10-11-19-8-4-2-5-9-19)28-24-21-16-20(26)12-13-23(21)27-17-22(24)25(30)29-14-6-3-7-15-29/h2,4-5,8-9,12-13,16-18H,3,6-7,10-11,14-15H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOSZOANOBBOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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